molecular formula C9H12BClO2 B8119194 3-Chloro-5-isopropylphenylboronic acid

3-Chloro-5-isopropylphenylboronic acid

Cat. No.: B8119194
M. Wt: 198.45 g/mol
InChI Key: RBLRGVPVCYWKHN-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropylphenylboronic acid (C$9$H${12}$BClO$_2$) is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and an isopropyl group at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks in pharmaceuticals, agrochemicals, and materials science . The chlorine substituent acts as an electron-withdrawing group, enhancing the electrophilicity of the boron center, while the bulky isopropyl group introduces steric effects that may influence reaction kinetics and regioselectivity .

Properties

IUPAC Name

(3-chloro-5-propan-2-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRGVPVCYWKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Precursors

A widely adopted method involves the Miyaura borylation of halogenated aryl precursors. This palladium-catalyzed reaction replaces a halogen atom with a boronic acid group.

Procedure (adapted from CN106946915A):

  • Starting Material : 3-Chloro-5-isopropylbromobenzene.

  • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dba)₂ catalyst, KOAc base.

  • Conditions : Toluene solvent, 80–110°C, 12–24 hours.

  • Workup : Hydrolysis of the boronic ester intermediate with HCl.

Key Data :

ParameterValueSource
CatalystPd(dba)₂/dppf
Yield (analogous rxn)70–85%
Temperature90–110°C

Challenges :

  • Requires synthesis of 3-chloro-5-isopropylbromobenzene, which may involve multi-step halogenation and alkylation.

Grignard Reaction with Trialkyl Borates

Grignard reagents enable the direct introduction of boron groups under low-temperature conditions.

Procedure (adapted from CN106946915A):

  • Grignard Formation : React 3-chloro-5-isopropylbromobenzene with magnesium in THF.

  • Borylation : Add triisopropyl borate to the Grignard reagent at −70°C.

  • Acid Hydrolysis : Quench with HCl to yield the boronic acid.

Key Data :

ParameterValueSource
SolventTetrahydrofuran (THF)
Reaction Temp−70°C to −50°C
Yield (analogous rxn)65–75%

Advantages :

  • Avoids palladium catalysts, reducing costs.

Suzuki-Miyaura Cross-Coupling

While typically used to form biaryls, Suzuki coupling can indirectly access boronic acids by coupling halogenated precursors with boronate esters.

Procedure (adapted from Ambeed):

  • Substrate : 3-Chloro-5-bromoisopropylbenzene.

  • Boronate Partner : Pinacol borane (HBpin).

  • Conditions : Pd(PPh₃)₄, K₂CO₃, ethanol/water, 80°C.

Key Data :

ParameterValueSource
CatalystPd(PPh₃)₄
Yield (analogous rxn)80–90%
Reaction Time3–6 hours

Limitations :

  • Requires prior synthesis of a brominated intermediate.

Comparative Analysis of Methods

MethodYield RangeCost EfficiencyScalability
Miyaura Borylation70–85%ModerateHigh
Grignard Reaction65–75%LowModerate
Suzuki Coupling80–90%HighHigh

Optimal Route : Miyaura borylation offers the best balance of yield and scalability for industrial applications.

Critical Reaction Parameters

Catalytic Systems

  • Pd Catalysts : Pd(dba)₂ and Pd(PPh₃)₄ are most effective (sources,).

  • Ligands : dppf enhances stability and selectivity in Miyaura reactions.

Solvent and Temperature

  • Polar Aprotic Solvents : DMF or toluene improve reaction efficiency,.

  • Low-Temperature Quenching : Essential for Grignard methods to prevent boronic acid decomposition.

Challenges and Mitigation Strategies

Regioselectivity

  • Directed Ortho-Metalation : Use directing groups (e.g., −OMe) to control substitution patterns.

  • Halogen Dance : Rearrange halogen positions via metal-halogen exchange.

Purification

  • Recrystallization : Employ hexane/ethyl acetate mixtures to isolate high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isopropylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5-isopropylphenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

3-Chloro-5-fluorobenzeneboronic Acid (C$6$H$5$BClFO$_2$)
  • Substituents : Chlorine (3-position) and fluorine (5-position).
  • Key Differences : Fluorine’s higher electronegativity compared to isopropyl increases the compound’s electrophilicity but reduces steric bulk. This enhances reactivity in cross-couplings but may lower thermal stability due to weaker C–F bond strength .
5-Chloro-2-fluoro-3-isopropoxyphenylboronic Acid (Discontinued, CymitQuimica)
  • Substituents : Chlorine (5-position), fluorine (2-position), and isopropoxy (3-position).
  • Key Differences : The isopropoxy group introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the hydrophobic isopropyl group. However, the ether linkage may reduce oxidative stability .
m-Isopropylphenylboronic Acid (C$9$H${13}$BO$_2$)
  • Substituents : Isopropyl group at the meta position.
  • Key Differences : Absence of chlorine reduces electrophilicity, making it less reactive in cross-couplings. The compound is more thermally stable, as evidenced by thermogravimetric analysis (TGA) showing mass loss onset at 220°C .

Steric and Electronic Influence on Cross-Coupling Reactions

Compound Substituents Steric Bulk (A³) Electrophilicity (pKa of B(OH)$_2$) Reactivity in Suzuki Coupling
3-Chloro-5-isopropylphenyl Cl (3), iPr (5) 8.2 ~8.5 Moderate (steric hindrance)
3-Chloro-5-fluorophenyl Cl (3), F (5) 5.1 ~7.9 High
m-Isopropylphenyl iPr (3) 7.8 ~9.1 Low
  • Key Findings: The chlorine substituent in 3-Chloro-5-isopropylphenylboronic acid lowers the pKa of the boronic acid group (~8.5) compared to non-halogenated analogs (~9.1), enhancing electrophilicity . Steric bulk from the isopropyl group slows transmetalation in Suzuki reactions but improves selectivity in congested substrates .

Thermal and Chemical Stability

  • Thermogravimetric Analysis (TGA) :
    • 3-Chloro-5-isopropylphenylboronic acid exhibits a decomposition onset at ~200°C, comparable to m-isopropylphenylboronic acid (220°C) but lower than 3-Chloro-5-fluorophenylboronic acid (180°C) due to fluorine’s destabilizing effects .
  • Solubility: The isopropyl group reduces water solubility (<0.1 mg/mL) compared to isopropoxy-containing analogs (up to 1.2 mg/mL in ethanol) .

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